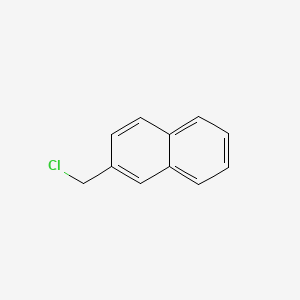

2-(Chloromethyl)naphthalene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408896. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPCHQYWZAVTABQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30179753 | |

| Record name | 2-(Chloromethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2506-41-4 | |

| Record name | 2-(Chloromethyl)naphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2506-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)naphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002506414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2506-41-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408896 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Chloromethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)naphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.921 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(Chloromethyl)naphthalene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XMM44Z9B62 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Chloromethylation of Naphthalene: History, Protocols, and Mechanisms

For researchers, scientists, and professionals in drug development, an understanding of fundamental organic reactions is paramount. The chloromethylation of naphthalene (B1677914), a key transformation for introducing a reactive chloromethyl group onto the naphthalene ring system, has a rich history and remains a vital tool in the synthesis of a wide array of complex molecules. This in-depth guide provides a comprehensive overview of the historical development of this reaction, detailed experimental protocols, and a mechanistic exploration of this classic electrophilic aromatic substitution.

A Historical Overview of Naphthalene Chloromethylation

The introduction of a chloromethyl group to an aromatic ring is most famously associated with the Blanc-Quelet reaction , discovered by Gustave Louis Blanc in 1923.[1] This reaction involves the treatment of an aromatic compound with formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride.[1] While the specific first synthesis of 1-chloromethylnaphthalene is noted to have occurred in the early 20th century, the Blanc-Quelet reaction provided a general and accessible method that was subsequently applied to a variety of aromatic substrates, including naphthalene.[2]

Early methodologies for the chloromethylation of naphthalene utilized a range of reagents and catalysts. Besides the now-commonplace formaldehyde and hydrochloric acid, reagents such as chloromethyl methyl ether were also employed.[3] Catalysts explored in these early studies included aluminum chloride and phosphoric acid.[4] The primary goal of these investigations was to optimize the yield and selectivity of the reaction, as the formation of byproducts like bis(chloromethyl)naphthalene and di-1-naphthylmethane was a common challenge.[4]

Over the years, refinements to the reaction conditions have continued. These include the use of paraformaldehyde as a more convenient source of formaldehyde and the exploration of various solvent systems and phase-transfer catalysts to improve reaction efficiency and yield.[5] The procedure detailed in Organic Syntheses remains a benchmark for the laboratory-scale preparation of 1-chloromethylnaphthalene, showcasing a well-optimized protocol using paraformaldehyde, hydrochloric acid, and phosphoric acid.[4]

Key Experimental Protocols

The chloromethylation of naphthalene can be achieved through several methods. Below are detailed protocols for some of the most common and effective procedures.

Table 1: Comparative Summary of Naphthalene Chloromethylation Protocols

| Protocol Reference | Naphthalene (molar eq.) | Formaldehyde Source (molar eq.) | Acid(s) (molar eq.) | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Organic Syntheses[4] | 1.0 | Paraformaldehyde (2.75) | HCl (2.1), H₃PO₄ (0.825) | H₃PO₄ | Glacial Acetic Acid | 80-85 | 6 | 74-77 |

| Der Pharma Chemica | 1.0 | Paraformaldehyde (1.42) | HCl (1.58), H₃PO₄ (0.74) | H₃PO₄ | - | 80-85 | 9-10 | Not Specified |

| Patent CN101885667A[5] | 1.0 | Paraformaldehyde (1.85) | HCl (2.35) | Tetraethylammonium bromide | - | 75 | 5 | ~95 |

| Patent CN101885667B[6] | 1.0 | Paraformaldehyde (2.3) | HCl (3.0) | Tetraethylammonium iodide / Sodium stearate | - | 85 | 3 | ~95 |

Detailed Experimental Protocol: The Organic Syntheses Method[4]

This procedure is a reliable and well-documented method for the preparation of 1-chloromethylnaphthalene.

Reagents:

-

Naphthalene: 256 g (2 moles)

-

Paraformaldehyde: 110 g

-

Glacial Acetic Acid: 260 ml

-

85% Phosphoric Acid: 165 ml

-

Concentrated Hydrochloric Acid: 428 g (362 ml, 4.2 moles)

-

Ether

-

10% Potassium Carbonate Solution

-

Anhydrous Potassium Carbonate

Procedure:

-

In a 3-liter three-necked flask equipped with a reflux condenser and a Hershberg stirrer, combine 256 g of naphthalene, 110 g of paraformaldehyde, 260 ml of glacial acetic acid, 165 ml of 85% phosphoric acid, and 428 g of concentrated hydrochloric acid.

-

Heat the mixture in a water bath at 80–85°C with vigorous stirring for 6 hours.

-

Cool the reaction mixture to 15–20°C and transfer it to a 2-liter separatory funnel.

-

Wash the crude product sequentially with two 1-liter portions of cold water (5–15°C), 500 ml of cold 10% potassium carbonate solution, and finally with 500 ml of cold water. In all washes, the product is the lower layer.

-

Add 200 ml of ether to the product and dry it preliminarily by standing over 10 g of anhydrous potassium carbonate with frequent shaking for 1 hour.

-

Separate the lower aqueous layer that forms and continue to dry the ether solution over 20 g of anhydrous potassium carbonate for 8–10 hours.

-

Distill the dried solution, first at atmospheric pressure to remove the majority of the ether, and then under reduced pressure.

-

Collect the forerun of unreacted naphthalene at 90–110°C/5 mm.

-

Collect the 1-chloromethylnaphthalene product at 128–133°C/5 mm. The expected yield is 195–204 g (74–77% based on the naphthalene consumed).

Caution: 1-Chloromethylnaphthalene and its byproducts are lachrymators and vesicants. Appropriate personal protective equipment should be worn, and the procedure should be carried out in a well-ventilated fume hood.[4]

Reaction Mechanism and Workflow

The chloromethylation of naphthalene proceeds via an electrophilic aromatic substitution (EAS) mechanism. The reaction is initiated by the formation of a highly electrophilic species from formaldehyde and hydrogen chloride, which is facilitated by the acidic conditions.

Electrophilic Aromatic Substitution Mechanism

The preferential substitution at the α-position (C1) of naphthalene over the β-position (C2) is a well-established principle in naphthalene chemistry. This regioselectivity is attributed to the greater stability of the carbocation intermediate formed during the α-attack, which can be stabilized by a larger number of resonance structures that preserve the aromaticity of one of the rings.[7][8]

General Experimental Workflow

The following diagram illustrates the typical workflow for the synthesis and purification of 1-chloromethylnaphthalene.

Conclusion

The chloromethylation of naphthalene is a foundational reaction in organic synthesis with a history rooted in the pioneering work on electrophilic aromatic substitution. The development of robust and high-yielding protocols has made 1-chloromethylnaphthalene a readily accessible and versatile intermediate for the synthesis of pharmaceuticals, agrochemicals, and materials. A thorough understanding of the historical context, experimental nuances, and underlying reaction mechanism is essential for any researcher or scientist working in the field of organic synthesis and drug development. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for the successful application of this important chemical transformation.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. guidechem.com [guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN101885667A - Synthesis method of 1-chloromethyl naphthalene, catalyst thereof and application of non-cationic surfactant - Google Patents [patents.google.com]

- 6. CN101885667B - Synthesis method of 1-chloromethyl naphthalene, catalyst thereof and application of non-cationic surfactant - Google Patents [patents.google.com]

- 7. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 8. khannapankaj.wordpress.com [khannapankaj.wordpress.com]

An In-depth Technical Guide on the Physicochemical Properties of 2-(Chloromethyl)naphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(chloromethyl)naphthalene. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications. This document aggregates critical data, details experimental protocols, and presents visual workflows to facilitate a deeper understanding of this compound.

Physicochemical Properties

This compound is a key chemical intermediate, recognized for its reactive chloromethyl group that serves as an effective electrophile.[1] This reactivity allows for the convenient introduction of the 2-naphthylmethyl group into various molecules.[1] Depending on its purity and the ambient temperature, it can manifest as a white to pale yellow solid or a colorless to pale yellow liquid.[1]

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₉Cl | [1][2] |

| Molecular Weight | 176.64 g/mol | [3][4] |

| CAS Number | 2506-41-4 | [1][3] |

| Appearance | White to pale yellow solid or colorless to pale yellow liquid | [1] |

| Melting Point | 45-47 °C | [5][6][7][8] |

| Boiling Point | 168-170 °C at 2.67 kPa[6][9], 298.0 °C at 760 mmHg[5][7], 135 °C at 3 mmHg[6][8] | [5][6][7][8][9] |

| Solubility | Soluble in benzene (B151609) and ethanol.[6][9][10] Insoluble in water.[10] Slightly soluble in acetonitrile (B52724), sparingly soluble in chloroform (B151607), and slightly soluble in DMSO.[6] | [6][9][10] |

| Density | 1.2 ± 0.1 g/cm³ | [5] |

| Refractive Index | 1.6323 (estimate) | [6] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its effective use in research and development.

Two primary methods for the synthesis of this compound are the chloromethylation of naphthalene (B1677914) and the side-chain chlorination of 2-methylnaphthalene (B46627).

2.1.1. Method 1: Chloromethylation of Naphthalene

This method involves the reaction of naphthalene with formaldehyde (B43269) and hydrogen chloride, often catalyzed by a Lewis acid.[1] While this reaction can produce a mixture of 1- and 2-isomers, conditions can be optimized to favor the 2-isomer.

-

Reactants and Reagents:

-

Naphthalene

-

Paraformaldehyde

-

Glacial Acetic Acid

-

Phosphoric Acid (85%)

-

Concentrated Hydrochloric Acid

-

Lewis Acid Catalyst (e.g., Ferric Chloride and Cupric Chloride mixture)[1]

-

-

Procedure:

-

In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, combine naphthalene, paraformaldehyde, glacial acetic acid, phosphoric acid, and concentrated hydrochloric acid.[5]

-

Add the Lewis acid catalyst to the mixture. A combination of FeCl₃ and CuCl₂ can enhance regioselectivity towards the 2-position and minimize side reactions.[1]

-

Heat the reaction mixture to approximately 40°C with vigorous stirring for several hours.[1]

-

Upon completion, cool the mixture to 15-20°C.

-

Transfer the mixture to a separatory funnel and wash sequentially with cold water, a cold 10% potassium carbonate solution, and again with cold water.[5] The product will be in the lower organic layer.[5]

-

Separate the organic layer and proceed with purification.

-

2.1.2. Method 2: Side-Chain Chlorination of 2-Methylnaphthalene

This alternative route involves the direct chlorination of the methyl group of 2-methylnaphthalene.[1]

-

Reactants and Reagents:

-

2-Methylnaphthalene

-

Chlorine gas

-

Aromatic chloride solvent

-

Light source (for radical initiation)[7]

-

-

Procedure:

-

In a reaction vessel equipped for gas inlet and stirring, dissolve 2-methylnaphthalene in an aromatic chloride solvent.

-

Heat the mixture to a high temperature, typically in the range of 190-210°C.[7]

-

While stirring and under illumination, bubble chlorine gas through the hot solution.[7]

-

Monitor the reaction progress by appropriate analytical techniques (e.g., GC).

-

Once the desired conversion is achieved, stop the chlorine flow and cool the reaction mixture.

-

Proceed with the purification of the crude product.

-

The crude this compound from the synthesis reaction requires purification to remove unreacted starting materials, isomers, and by-products.

-

Equipment and Reagents:

-

Crude this compound

-

Ether or other suitable organic solvent

-

Anhydrous potassium carbonate[5]

-

Distillation apparatus (for vacuum distillation)

-

-

Procedure:

-

Dissolve the crude product in a suitable solvent like ether.

-

Dry the solution over anhydrous potassium carbonate for 8-10 hours.[5] This step is critical as the presence of water or acid can lead to resinification during distillation.[5]

-

Filter to remove the drying agent.

-

Remove the bulk of the solvent at atmospheric pressure.[5]

-

Perform vacuum distillation to purify the product. Collect the fraction boiling at the appropriate temperature and pressure (e.g., 168-170°C at 2.67 kPa).[6][9]

-

2.3.1. High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: HPLC system with a UV detector.

-

Column: Newcrom R1 reverse-phase column.[9]

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water, with phosphoric acid.[9] For Mass-Spec (MS) compatibility, formic acid can be used instead of phosphoric acid.[9]

-

Detection: UV detection at a suitable wavelength.

-

Procedure:

-

Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Prepare the sample solution by dissolving the product in the mobile phase.

-

Inject the standard and sample solutions into the HPLC system.

-

Analyze the resulting chromatograms to determine the purity and concentration of this compound.

-

2.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation: GC system coupled to a Mass Spectrometer.

-

Column: A suitable capillary column for separating naphthalene derivatives.

-

Carrier Gas: Helium or hydrogen.

-

Injection: Split/splitless injector.

-

MS Detection: Electron Ionization (EI) mode.

-

Procedure:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

Inject the sample into the GC-MS system.

-

The compound will be separated based on its boiling point and polarity on the GC column and then fragmented and detected by the mass spectrometer.

-

The resulting mass spectrum can be used to confirm the identity of this compound by comparing it with a reference spectrum or by analyzing the fragmentation pattern.

-

2.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: NMR spectrometer (e.g., 400 MHz).

-

Solvent: Deuterated chloroform (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Procedure:

-

Dissolve a small amount of the purified sample in CDCl₃ in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra.

-

The ¹H NMR spectrum is expected to show signals for the aromatic protons and a characteristic singlet for the chloromethyl (-CH₂Cl) protons.

-

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule.

-

2.3.4. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Instrumentation: FTIR spectrometer.

-

Sample Preparation: The sample can be analyzed as a KBr pellet (for solid) or as a thin film between salt plates (for liquid/low melting solid).

-

Procedure:

-

Prepare the sample according to the chosen method.

-

Obtain the IR spectrum.

-

Characteristic absorption bands for the aromatic C-H stretching, C=C stretching of the naphthalene ring, and the C-Cl stretching of the chloromethyl group should be observed.

-

Signaling Pathways and Biological Relevance

Direct involvement of this compound in specific biological signaling pathways is not extensively documented. Its primary significance in the context of drug development lies in its role as a versatile precursor for the synthesis of various naphthalene-based derivatives with potential biological activities.[1] For instance, derivatives of the structurally similar 1-chloromethylnaphthalene have been synthesized and evaluated for their antifungal properties, with some compounds showing promising activity.[11] The naphthalene core is a common scaffold in many pharmaceutical agents, and the ability to easily functionalize molecules via the chloromethyl group is a valuable tool for medicinal chemists.[1]

Visualized Workflows

To provide a clear and concise representation of the experimental processes, the following diagrams have been generated using the DOT language.

Caption: Workflow for the synthesis of this compound via chloromethylation.

Caption: Purification workflow for this compound.

Safety and Handling

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[3][4] It is harmful if swallowed or inhaled and may cause skin and eye irritation.[10] Appropriate personal protective equipment, including gloves, goggles, and a lab coat, should be worn when handling this compound.[10] All work should be conducted in a well-ventilated fume hood.[12] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[10] This material and its container must be disposed of as hazardous waste.[10] For detailed safety information, refer to the Safety Data Sheet (SDS).[12][13]

References

- 1. This compound | 2506-41-4 | Benchchem [benchchem.com]

- 2. This compound | C11H9Cl | CID 75632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and Application of 1-Chloromethyl naphthalene_Chemicalbook [chemicalbook.com]

- 4. This compound | CAS#:2506-41-4 | Chemsrc [chemsrc.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. prepchem.com [prepchem.com]

- 7. guidechem.com [guidechem.com]

- 8. JP5087312B2 - A method for producing bis (chloromethyl) naphthalene. - Google Patents [patents.google.com]

- 9. This compound | SIELC Technologies [sielc.com]

- 10. rsc.org [rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. 119. The preparation of chloromethylnaphthalenes and 1 : 5-dimethylnaphthalene - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 2-(Chloromethyl)naphthalene (CAS 2506-41-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(chloromethyl)naphthalene (CAS 2506-41-4), a versatile reagent in organic synthesis with significant applications in the development of pharmaceuticals, agrochemicals, and materials science. This document details its physicochemical properties, synthesis, chemical reactivity, and safety protocols.

Physicochemical Properties

This compound is a solid organic compound characterized by a naphthalene (B1677914) backbone with a chloromethyl substituent at the second position.[1] Its physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₉Cl | [1][2][3][4][5] |

| Molecular Weight | 176.64 g/mol | [3][4][5] |

| Appearance | White to pale yellow solid/crystalline fronds | [3][6] |

| Melting Point | 45-50 °C | [2][3][7][8] |

| Boiling Point | 298.0 ± 9.0 °C at 760 mmHg168-170 °C at 2.67 kPa135 °C at 3 mmHg | [2][3][9][10] |

| Density | 1.2 ± 0.1 g/cm³ | [2] |

| Flash Point | 129.9 ± 11.4 °C | [2][7] |

| Solubility | Insoluble in water.[1] Soluble in benzene (B151609) and ethanol.[1][3] Slightly soluble in acetonitrile (B52724) and DMSO; sparingly soluble in chloroform.[3][9] | |

| Vapor Pressure | 0.0023 mmHg at 25 °C | [7] |

| Refractive Index | 1.6323 (estimate) | [3][9] |

Synthesis and Experimental Protocols

The primary industrial synthesis of this compound is achieved through the side-chain chlorination of 2-methylnaphthalene (B46627). This method offers a direct route to the desired product.

Experimental Protocol: Side-Chain Chlorination of 2-Methylnaphthalene

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

2-Methylnaphthalene

-

Aromatic chloride solvent (e.g., chlorobenzene)

-

Chlorine gas

-

Light source (e.g., UV lamp)

Procedure:

-

A solution of 2-methylnaphthalene in an aromatic chloride solvent is prepared in a suitable reaction vessel equipped with a gas inlet, a stirrer, and a condenser.

-

The mixture is heated to a temperature range of 190-210 °C.[1]

-

While stirring vigorously and under illumination from a light source, chlorine gas is bubbled through the solution.[1]

-

The reaction progress is monitored by appropriate analytical techniques (e.g., GC-MS) until the desired conversion is achieved.

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The crude this compound is then purified, typically by distillation or recrystallization, to yield the final product.

Caption: Synthesis of this compound via side-chain chlorination.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the chloromethyl group. The chlorine atom is an excellent leaving group, making the benzylic carbon highly susceptible to nucleophilic attack.[11] This reactivity is the cornerstone of its utility as a synthetic intermediate.

Nucleophilic Substitution Reactions

This compound readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles. This allows for the facile introduction of the 2-naphthylmethyl moiety into various molecular scaffolds.[11]

-

With Amines: Reaction with primary or secondary amines yields N-substituted 2-(aminomethyl)naphthalenes.[11]

-

With Alcohols/Thiols: Reactions with alcohols or thiols produce the corresponding ethers and thioethers.[11]

-

With Malonates: In the presence of a palladium catalyst, it reacts with nucleophiles like diethyl malonate to form dearomatized carbocycles.[12]

Caption: General mechanism for nucleophilic substitution of this compound.

Key Applications

-

Pharmaceutical Synthesis: It serves as a crucial building block for naphthalene-based derivatives that are investigated for various biological activities.[11]

-

Agrochemicals: The compound is an intermediate in the synthesis of certain pesticides, such as (((arylmethyl)difluoroethyl)amino)furanones.[1][3][9][11]

-

Materials Science: It is utilized in the creation of specialized polymers and resins.[11]

-

Catalysis Research: There is growing interest in using this compound in advanced catalytic reactions, including palladium-catalyzed dearomatization reactions.[12]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

-

Hazards: It is corrosive and causes burns to the eyes, skin, and mucous membranes.[6][8] It may be harmful if swallowed, inhaled, or in contact with skin.[1][6] The compound is also a lachrymator and vesicant.[13]

-

Personal Protective Equipment (PPE): When handling this chemical, it is imperative to wear suitable protective clothing, gloves, and eye/face protection.[1][6] Work should be conducted in a well-ventilated area or under a chemical fume hood.[8]

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong bases and oxidizing agents.[6][8] Keep containers tightly closed.

-

Disposal: Chemical waste must be disposed of in accordance with federal, state, and local regulations.[6] It should not be emptied into drains.[8] One recommended method is to dissolve the material in a combustible solvent and burn it in a regulated chemical incinerator.[6]

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | CAS#:2506-41-4 | Chemsrc [chemsrc.com]

- 3. This compound | 2506-41-4 [chemicalbook.com]

- 4. This compound | C11H9Cl | CID 75632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound = 97.0 2506-41-4 [sigmaaldrich.com]

- 6. matrixscientific.com [matrixscientific.com]

- 7. guidechem.com [guidechem.com]

- 8. fishersci.com [fishersci.com]

- 9. This compound CAS#: 2506-41-4 [m.chemicalbook.com]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. This compound | 2506-41-4 | Benchchem [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Spectroscopic Data of 2-(Chloromethyl)naphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(chloromethyl)naphthalene, a key intermediate in organic synthesis and drug development. This document details the methodologies for acquiring critical spectroscopic data and presents the data in a clear, structured format to facilitate its use in research and development.

Chemical Structure and Properties

This compound is an aromatic hydrocarbon with the molecular formula C₁₁H₉Cl. Its structure consists of a naphthalene (B1677914) ring substituted at the second position with a chloromethyl group.

Molecular Structure:

An In-depth Technical Guide to the Molecular Structure of 2-(Chloromethyl)naphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Chemical Identity

2-(Chloromethyl)naphthalene is an aromatic organic compound with the chemical formula C₁₁H₉Cl.[1] Its structure features a naphthalene (B1677914) ring system substituted with a chloromethyl group at the 2-position (beta-position).[1] This specific substitution pattern is crucial to its chemical identity and reactivity.[1] The compound is also known by its synonyms, including beta-chloromethylnaphthalene, 2-naphthylmethyl chloride, and 2-menaphthyl chloride.[1] Depending on its purity and the ambient temperature, it can manifest as a white to pale yellow solid or a colorless to pale yellow liquid.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 2506-41-4 | [1] |

| Molecular Formula | C₁₁H₉Cl | [1] |

| Molecular Weight | 176.64 g/mol | [2] |

| Appearance | White to pale yellow solid or colorless to pale yellow liquid | [1] |

| Melting Point | 45-47 °C | [3] |

| Boiling Point | 168-170 °C at 2.67 kPa | [3] |

| Solubility | Soluble in benzene (B151609) and ethanol | [3] |

Spectroscopic and Analytical Data

Spectroscopic analysis is fundamental to the structural elucidation and purity assessment of this compound. The following sections summarize the available mass spectrometry data and typical, expected ranges for NMR and IR spectroscopy.

Mass Spectrometry

Electron ionization mass spectrometry of this compound reveals a characteristic fragmentation pattern. The molecular ion peak and key fragments are detailed in Table 2.

| m/z | Proposed Fragment | Formula | Notes | Reference(s) |

| 176/178 | Molecular Ion (M⁺/M+2⁺) | [C₁₁H₉Cl]⁺ | Exhibits the characteristic 3:1 isotopic pattern for chlorine. | [1] |

| 141 | [M - Cl]⁺ | [C₁₁H₉]⁺ | Often the base peak, resulting from the loss of a chlorine radical. | [1] |

| 115 | [C₉H₇]⁺ | [C₉H₇]⁺ | A significant fragment in the mass spectra of chloromethylnaphthalenes. | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, high-resolution spectral data with assigned chemical shifts and coupling constants for this compound are not consistently available in public databases, the expected ¹H and ¹³C NMR spectral characteristics can be predicted based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.0 ppm) corresponding to the seven protons on the naphthalene ring. A characteristic singlet for the two protons of the chloromethyl group (-CH₂Cl) would be expected further downfield, likely in the range of 4.5-5.0 ppm, due to the deshielding effect of the adjacent chlorine atom and the aromatic ring.

-

¹³C NMR: The carbon NMR spectrum will display signals for the eleven carbon atoms. The carbon of the chloromethyl group is expected to appear in the range of 45-50 ppm. The ten carbons of the naphthalene ring will produce a series of signals in the aromatic region (approximately 120-135 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Expected key absorptions are listed in Table 3.

| Wavenumber (cm⁻¹) | Vibration |

| 3100-3000 | Aromatic C-H stretch |

| 2950-2850 | Aliphatic C-H stretch (from -CH₂Cl) |

| 1600-1450 | Aromatic C=C ring stretch |

| 800-700 | C-Cl stretch |

| 900-675 | Aromatic C-H out-of-plane bend |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the choice of method often depending on the desired regioselectivity and available starting materials. The two primary synthetic strategies are the direct chloromethylation of naphthalene and the side-chain chlorination of 2-methylnaphthalene (B46627).

Chloromethylation of Naphthalene

The direct introduction of a chloromethyl group onto the naphthalene ring is a common method.[1] This electrophilic substitution reaction, often referred to as the Blanc chloromethylation, typically involves reacting naphthalene with formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst.[1]

Experimental Protocol (General Procedure):

-

In a three-necked flask equipped with a reflux condenser and a stirrer, combine naphthalene, paraformaldehyde, glacial acetic acid, and phosphoric acid.[3]

-

While stirring, introduce concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture, typically to around 40-80°C, for several hours to facilitate the reaction.[1] The use of a mixed catalyst system, such as ferric chloride (FeCl₃) and cupric chloride (CuCl₂), has been shown to improve regioselectivity towards the 2-position.[1]

-

Upon completion, cool the reaction mixture and perform a work-up procedure involving washing with water and a mild base (e.g., sodium bicarbonate solution) to neutralize the acids.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by distillation or recrystallization to obtain this compound.

Controlling the regioselectivity to favor the 2-isomer over the 1-isomer can be influenced by factors such as the choice of catalyst, solvent, and reaction temperature.[1][4]

Diagram of Synthetic Workflow: Chloromethylation of Naphthalene

Caption: Workflow for the synthesis of this compound via chloromethylation.

Side-Chain Chlorination of 2-Methylnaphthalene

An alternative and effective route to this compound is the side-chain chlorination of 2-methylnaphthalene.[1] This method involves the direct reaction of 2-methylnaphthalene with a chlorinating agent.

Experimental Protocol (General Procedure):

-

In a reaction vessel equipped with a stirrer and a gas inlet, dissolve 2-methylnaphthalene in a suitable inert solvent.

-

Heat the solution to an elevated temperature, typically in the range of 190-210°C.[5]

-

Introduce chlorine gas into the reaction mixture while stirring and under illumination (e.g., UV light) to initiate the radical chlorination.

-

Monitor the reaction progress by techniques such as gas chromatography (GC) to ensure the desired level of conversion.

-

Upon completion, cool the reaction mixture and remove the solvent.

-

Purify the resulting crude product, which will contain this compound, by distillation under reduced pressure or recrystallization.

Diagram of Synthetic Workflow: Side-Chain Chlorination

Caption: Workflow for synthesizing this compound via side-chain chlorination.

Chemical Reactivity and Potential Applications

The primary mode of reactivity for this compound is nucleophilic substitution at the benzylic carbon of the chloromethyl group.[1] The chlorine atom serves as a good leaving group, and the resulting carbocation intermediate is stabilized by the adjacent naphthalene ring system.[1]

This reactivity makes this compound a valuable intermediate for introducing the 2-naphthylmethyl moiety into a wide range of molecules. Common transformations include:

-

Reaction with Amines: Forms N-substituted 2-(aminomethyl)naphthalenes.[1]

-

Reaction with Alcohols and Thiols: Yields the corresponding ethers and thioethers.

-

Oxidation: Can be oxidized to produce 2-naphthaldehyde (B31174) or 2-naphthoic acid.

-

Reduction: The chloromethyl group can be reduced to a methyl group, forming 2-methylnaphthalene.

-

Coupling Reactions: It can participate in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Diagram of Chemical Reactivity

Caption: Key chemical transformations of this compound.

While this compound itself is primarily used as a synthetic intermediate, some of its derivatives have been investigated for biological activity. For example, related chloromethyl naphthoquinones can act as bioreductive alkylating agents, which are activated within cells to form reactive species that can alkylate biological macromolecules like DNA.[1] This mechanism of action is a basis for the development of certain therapeutic agents.

Conclusion

This compound is a versatile and important chemical intermediate with a rich chemistry centered around its reactive chloromethyl group. This guide has provided a detailed overview of its molecular structure, physicochemical properties, and synthetic routes. While a complete set of quantitative structural and spectroscopic data remains to be fully documented in publicly accessible literature, the information presented herein offers a solid foundation for researchers, scientists, and drug development professionals working with this compound. Further research to fully characterize its solid-state structure and to explore its potential applications in medicinal chemistry and materials science is warranted.

References

Synthesis and Reactivity of 2-(Chloromethyl)naphthalene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and reactivity of 2-(chloromethyl)naphthalene, a key intermediate in organic synthesis. The document details established synthetic routes, explores its diverse chemical reactivity, and offers detailed experimental protocols for key transformations. All quantitative data is presented in structured tables for clarity, and logical workflows are visualized using diagrams.

Introduction

This compound, also known as β-naphthylmethyl chloride, is an aromatic organic compound with the chemical formula C₁₁H₉Cl. Its structure consists of a naphthalene (B1677914) ring substituted at the 2-position with a chloromethyl group. This benzylic halide is a versatile building block in organic chemistry, primarily due to the reactive C-Cl bond, which allows for the facile introduction of the 2-naphthylmethyl moiety into a wide range of molecules. This property makes it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and materials science applications.

Synthesis of this compound

The synthesis of this compound can be primarily achieved through two effective routes: the direct chloromethylation of naphthalene and the side-chain chlorination of 2-methylnaphthalene (B46627).

Direct Chloromethylation of Naphthalene (Blanc Reaction)

The Blanc chloromethylation involves the reaction of naphthalene with formaldehyde (B43269) (or its polymer, paraformaldehyde) and hydrogen chloride in the presence of a Lewis acid catalyst. This electrophilic aromatic substitution reaction can yield a mixture of 1- and this compound. The regioselectivity towards the 2-isomer can be influenced by the choice of catalyst and reaction conditions.

Caption: Direct Chloromethylation of Naphthalene.

Side-Chain Chlorination of 2-Methylnaphthalene

A more direct and often preferred method for the synthesis of pure this compound is the radical chlorination of 2-methylnaphthalene. This reaction is typically initiated by UV light or a radical initiator and involves the reaction of 2-methylnaphthalene with a chlorinating agent, such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂).

Caption: Side-Chain Chlorination of 2-Methylnaphthalene.

Quantitative Data for Synthesis

| Method | Starting Material | Reagents | Catalyst/Conditions | Yield (%) | Reference |

| Direct Chloromethylation | Naphthalene | Paraformaldehyde, HCl | Phosphoric acid, Acetic acid, 80-85°C | 74-77 (for 1-isomer) | [1][2] |

| Side-Chain Chlorination | 2-Methylnaphthalene | Chlorine gas | Aromatic chloride solvent, 190-210°C, light | Not specified | [3][4] |

Reactivity of this compound

The primary mode of reactivity for this compound is nucleophilic substitution at the benzylic carbon. The stability of the resulting carbocation intermediate, which is stabilized by the adjacent naphthalene ring, facilitates these reactions, which typically proceed via an Sₙ2 mechanism.[5]

Caption: General Nucleophilic Substitution Reaction.

Nucleophilic Substitution Reactions

This compound readily reacts with a variety of nucleophiles to yield a diverse range of derivatives.

-

Reaction with Amines: Primary and secondary amines react to form the corresponding N-substituted 2-(aminomethyl)naphthalenes.[5]

-

Reaction with Alcohols and Alkoxides: Alcohols or alkoxides yield the corresponding 2-(alkoxymethyl)naphthalene ethers.[5]

-

Reaction with Thiols and Thiolates: Reaction with thiols or thiolates produces 2-(alkylthiomethyl)naphthalene thioethers.[5]

-

Reaction with Cyanide: Although attempts with cyanide have been reported as unsuccessful in some specific cases with related compounds, it is a plausible nucleophile for forming 2-(naphthyl)acetonitrile.[3]

Oxidation

The chloromethyl group can be oxidized to an aldehyde or a carboxylic acid.

-

Oxidation to 2-Naphthaldehyde: This can be achieved using various oxidizing agents, such as hexamethylenetetramine (Sommelet reaction) or lead nitrate.[6]

-

Oxidation to 2-Naphthoic Acid: Stronger oxidizing agents can convert the chloromethyl group directly to a carboxylic acid. Alternatively, oxidation of the precursor 2-methylnaphthalene can yield 2-naphthoic acid.[7]

Reduction

The chloromethyl group can be reduced to a methyl group or a hydroxymethyl group.[5]

-

Reduction to 2-Methylnaphthalene: This can be accomplished using reducing agents like zinc in the presence of an acid.[8]

-

Reduction to 2-Naphthylmethanol: Reduction can also yield the corresponding alcohol.

Coupling Reactions

This compound can participate in various coupling reactions, such as the Suzuki-Miyaura cross-coupling, to form carbon-carbon bonds and construct more complex molecular architectures.[5]

Quantitative Data for Reactivity

| Reaction Type | Nucleophile/Reagent | Product | Yield (%) | Reference |

| Nucleophilic Substitution | Aniline | N-(1-Naphthylmethyl)aniline | 77 (for 1-isomer) | [8] |

| Nucleophilic Substitution | Hexamethylenetetramine | 1-Naphthaldehyde | 60 (for 1-isomer) | [8] |

| Reduction | Zn, HCl | 1-Methylnaphthalene | 68 (for 1-isomer) | [8] |

| Oxidation | Hexamethylenetetramine, H₂O/HOAc, then HCl | 1-Naphthaldehyde | 75-82 (for 1-isomer) | [9] |

Note: The provided yields are for the analogous reactions of 1-(chloromethyl)naphthalene, as specific quantitative data for the 2-isomer were not consistently available in the searched literature. These values serve as a reasonable estimate for the reactivity of the 2-isomer.

Experimental Protocols

Synthesis of 1-(Chloromethyl)naphthalene (Adaptable for 2-isomer)

Based on Organic Syntheses Procedure for 1-(Chloromethyl)naphthalene[1]

-

Materials: Naphthalene (2 moles), paraformaldehyde (110 g), glacial acetic acid (260 ml), 85% phosphoric acid (165 ml), concentrated hydrochloric acid (362 ml).

-

Procedure:

-

In a 3-L three-necked flask equipped with a reflux condenser and a stirrer, combine naphthalene, paraformaldehyde, glacial acetic acid, phosphoric acid, and hydrochloric acid.

-

Heat the mixture in a water bath at 80–85°C with vigorous stirring for 6 hours.

-

Cool the mixture to 15–20°C and transfer it to a separatory funnel.

-

Wash the crude product with two portions of cold water, followed by cold 10% potassium carbonate solution, and finally with cold water.

-

Dissolve the product in ether and dry over anhydrous potassium carbonate.

-

Distill the dried solution, first at atmospheric pressure to remove the solvent, and then under reduced pressure to collect the product.

-

General Protocol for Nucleophilic Substitution with an Amine

-

Materials: this compound (1 eq), primary or secondary amine (1.1-2 eq), a non-nucleophilic base (e.g., K₂CO₃ or Et₃N, 1.5 eq), and a polar aprotic solvent (e.g., DMF or acetonitrile).

-

Procedure:

-

Dissolve this compound and the amine in the solvent in a round-bottom flask.

-

Add the base to the mixture.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80°C) and monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sulfate (B86663) (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Oxidation to 2-Naphthaldehyde (Sommelet Reaction)

Adapted from the procedure for 1-Naphthaldehyde[9]

-

Materials: this compound (0.6 mole), hexamethylenetetramine (1.2 moles), glacial acetic acid (250 ml), water (250 ml), concentrated hydrochloric acid (200 ml).

-

Procedure:

-

In a 1-L flask fitted with a reflux condenser, combine this compound, hexamethylenetetramine, glacial acetic acid, and water.

-

Heat the mixture under reflux for 2 hours.

-

Add concentrated hydrochloric acid and continue refluxing for an additional 15 minutes.

-

After cooling, extract the mixture with ether.

-

Wash the ether layer with water, 10% sodium carbonate solution, and again with water.

-

Dry the ether extract with anhydrous sodium sulfate, filter, and remove the ether by distillation.

-

Distill the residual liquid under reduced pressure to obtain 2-naphthaldehyde.

-

Reduction to 2-Methylnaphthalene

Adapted from the procedure for 1-Methylnaphthalene[8]

-

Materials: this compound (10 g), zinc needles (10 g), ethanol (B145695) (50 c.c.), dry HCl gas.

-

Procedure:

-

Dissolve this compound in ethanol in a well-stirred flask.

-

Add zinc needles to the solution.

-

Pass dry HCl gas through the solution at 0°C until the metal has dissolved.

-

Work up the reaction mixture to isolate the 2-methylnaphthalene.

-

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. Its preparation via side-chain chlorination of 2-methylnaphthalene offers a direct route to the pure compound. The reactivity of its chloromethyl group, particularly in nucleophilic substitution reactions, allows for the synthesis of a vast array of functionalized naphthalene derivatives. The oxidation and reduction reactions further expand its synthetic utility. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this important chemical building block.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. JP5087312B2 - A method for producing bis (chloromethyl) naphthalene. - Google Patents [patents.google.com]

- 3. Accessing an Azaborine Building Block: Synthesis and Substitution Reactions of 2-Chloromethyl-2,1-borazaronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. This compound | 2506-41-4 | Benchchem [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Synthesis and Application of 1-Chloromethyl naphthalene_Chemicalbook [chemicalbook.com]

- 8. 119. The preparation of chloromethylnaphthalenes and 1 : 5-dimethylnaphthalene - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

2-(Chloromethyl)naphthalene: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 2-(chloromethyl)naphthalene (CAS No. 2506-41-4), a reactive organic compound utilized in chemical synthesis, including as an intermediate in the production of pesticides and as a reagent for introducing the 2-naphthylmethyl group into molecules.[1][2][3] Due to its hazardous properties, a thorough understanding of its safety profile and strict adherence to handling protocols are imperative for all personnel.

Chemical and Physical Properties

This compound is a derivative of naphthalene (B1677914) with a chloromethyl substituent.[4] It typically appears as a white to pale yellow solid or a colorless to pale yellow liquid with a strong, pungent odor.[1][2] It is insoluble in water.[2]

| Property | Value | Reference |

| CAS Number | 2506-41-4 | [1] |

| Molecular Formula | C₁₁H₉Cl | [1] |

| Molecular Weight | 176.64 g/mol | [5] |

| Appearance | White to pale yellow solid or colorless to pale yellow liquid | [1][3] |

| Odor | Strong, pungent | [2] |

| Solubility | Insoluble in water | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance, primarily due to its corrosive nature.[5]

| Hazard Class | GHS Classification | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B | Danger | H314: Causes severe skin burns and eye damage.[5][6] |

| Acute Toxicity (Oral) | - | Warning | Harmful if swallowed.[2] |

| Acute Toxicity (Dermal) | - | Warning | Harmful in contact with skin.[2] |

Primary Hazards:

-

Corrosive: Causes severe chemical burns to the skin, eyes, and respiratory tract upon contact.[1][2]

-

Harmful: May be harmful if ingested or absorbed through the skin.[2]

-

Irritant: Vapors can be irritating to the respiratory system.[7]

There is limited evidence of a carcinogenic effect for the related compound 1-(chloromethyl)naphthalene.[1] As a chlorinated aromatic hydrocarbon, this compound may also have mutagenic potential.[4]

Quantitative Toxicity Data

| Substance | Test | Species | Route | Value | Reference |

| 1-(Chloromethyl)naphthalene | LD50 | Rat | Oral | 890 mg/kg | [1] |

| 1-(Chloromethyl)naphthalene | LD50 | Rat | Dermal | >5000 mg/kg | [1] |

| Naphthalene | LD50 | Rat | Oral | 1.8 g/kg | [8] |

Experimental Protocols: Safe Handling and Emergency Procedures

Due to the lack of specific published experimental protocols for this compound, the following best-practice guidelines are based on available safety data sheets and general principles for handling corrosive and toxic chemicals.

Personal Protective Equipment (PPE)

A diagram illustrating the necessary PPE for handling this compound is provided below.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 2506-41-4 | Benchchem [benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | C11H9Cl | CID 75632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-(氯甲基)萘 ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

solubility of 2-(chloromethyl)naphthalene in organic solvents

An In-depth Technical Guide to the Solubility of 2-(Chloromethyl)naphthalene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound, a key intermediate in organic synthesis and pharmaceutical development. Understanding its solubility in various organic solvents is critical for reaction optimization, purification processes, and formulation development. This document summarizes known qualitative solubility data, presents a framework for quantitative analysis, and offers a detailed experimental protocol for determining precise solubility values.

Qualitative Solubility Profile

Initial screenings and available chemical literature provide a general understanding of the solubility of this compound in common organic solvents. These qualitative assessments are crucial for initial solvent selection in experimental design.

Based on available data, this compound exhibits the following solubility characteristics:

-

Soluble in: Benzene, Ethanol[1]

-

Slightly Soluble in: Acetonitrile, Dimethyl Sulfoxide (DMSO)[1]

-

Sparingly Soluble in: Chloroform[1]

-

Insoluble in: Water[2]

Quantitative Solubility Data

Table 1: Quantitative Solubility of this compound in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Alcohols | |||

| Methanol | |||

| Ethanol | |||

| Isopropanol | |||

| Ketones | |||

| Acetone | |||

| Aromatic Hydrocarbons | |||

| Toluene | |||

| Xylene | |||

| Esters | |||

| Ethyl Acetate | |||

| Ethers | |||

| Tetrahydrofuran (THF) | |||

| 1,4-Dioxane | |||

| Amides | |||

| Dimethylformamide (DMF) | |||

| Other | |||

| Acetonitrile | |||

| Chloroform | |||

| Dimethyl Sulfoxide (DMSO) |

Experimental Protocol: Determination of Solubility via the Gravimetric Method

The following protocol details a reliable gravimetric method for the quantitative determination of the solubility of this compound in an organic solvent of interest.

Objective: To accurately determine the solubility of this compound in a specified organic solvent at a constant temperature.

Materials and Equipment:

-

High-purity this compound

-

Analytical grade organic solvent

-

Analytical balance (readable to 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Glass vials with screw caps (B75204) and PTFE septa

-

Volumetric flasks

-

Pipettes

-

Syringes and syringe filters (chemically resistant to the solvent)

-

Pre-weighed evaporation dishes

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a glass vial.

-

Pipette a known volume of the selected organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in the thermostatic shaker or water bath set to the desired experimental temperature.

-

Allow the mixture to equilibrate for a minimum of 24 hours with continuous agitation to ensure the solution reaches saturation. The presence of undissolved solid is essential.

-

-

Sample Collection and Filtration:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully draw a known volume of the clear supernatant into a syringe.

-

Attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed evaporation dish. This step is crucial to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Record the total mass of the evaporation dish and the collected saturated solution.

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without causing degradation of the solute. Alternatively, use a vacuum desiccator for a gentler evaporation process.

-

Continue the drying process until a constant mass is achieved, indicating complete removal of the solvent.

-

Record the final mass of the evaporation dish containing the dried solute.

-

-

Calculation of Solubility:

-

Mass of Solute: Subtract the initial mass of the empty evaporation dish from the final mass of the dish with the dried solute.

-

Mass of Solvent: Subtract the mass of the solute from the total mass of the collected saturated solution.

-

Solubility ( g/100 mL): Calculate the solubility using the density of the solvent to convert the mass of the solvent to volume.

-

Molar Solubility (mol/L): Convert the mass of the solute to moles using its molecular weight (176.64 g/mol ) and express the concentration in moles per liter of solution.

-

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for Gravimetric Solubility Determination.

References

An In-depth Technical Guide to the Electrophilic Substitution Mechanism in Naphthalene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the electrophilic substitution mechanism in naphthalene (B1677914), a fundamental reaction in organic chemistry with significant implications for the synthesis of pharmaceutical compounds and other functional materials. We will delve into the core principles governing the regioselectivity of these reactions, explore the nuances of kinetic versus thermodynamic control, and provide detailed experimental protocols for key transformations.

Core Principles: Reactivity and Regioselectivity

Naphthalene, a bicyclic aromatic hydrocarbon, is more reactive towards electrophilic substitution than benzene (B151609). This heightened reactivity is attributed to the lower activation energy required to form the intermediate carbocation, known as an arenium ion or sigma complex. The fused ring system of naphthalene allows for more extensive delocalization of the positive charge in the intermediate, thereby stabilizing it.

A critical aspect of naphthalene's reactivity is its regioselectivity. Substitution can occur at two distinct positions: C1 (alpha) or C2 (beta). Under most conditions, electrophilic attack is kinetically favored at the alpha-position.[1][2] This preference is a direct consequence of the relative stabilities of the corresponding arenium ion intermediates.

Stability of Arenium Ion Intermediates:

-

Alpha-Attack: When an electrophile attacks the C1 position, the resulting arenium ion is stabilized by a greater number of resonance structures. Crucially, two of these resonance contributors preserve a fully aromatic benzene ring, which is a significant stabilizing factor.[3][4]

-

Beta-Attack: In contrast, electrophilic attack at the C2 position leads to an arenium ion with fewer resonance structures that maintain an intact benzene ring.[3]

This difference in the stability of the intermediates means that the transition state leading to the alpha-substituted product is lower in energy, resulting in a faster reaction rate.[3][4]

Kinetic vs. Thermodynamic Control

The regioselectivity of electrophilic substitution on naphthalene is a classic example of the principles of kinetic and thermodynamic control.[5]

-

Kinetic Control: At lower temperatures, the reaction is generally irreversible, and the major product is the one that is formed the fastest. Due to the more stable arenium ion intermediate, the alpha-substituted product is the kinetic product .[3][5]

-

Thermodynamic Control: At higher temperatures, some electrophilic substitution reactions, notably sulfonation, become reversible.[3][6] This allows for an equilibrium to be established between the alpha and beta products. The beta-substituted product is the thermodynamically more stable isomer because it minimizes steric strain. In the alpha-isomer, there is a significant steric interaction between the substituent at the C1 position and the hydrogen atom at the C8 position (a peri-interaction).[3][6] The beta-isomer is free from this steric hindrance. Therefore, under conditions of thermodynamic control, the more stable beta-product predominates.

Key Electrophilic Substitution Reactions of Naphthalene

Nitration

The nitration of naphthalene typically yields 1-nitronaphthalene (B515781) as the major product under kinetic control. The reaction is generally considered irreversible.

Data Presentation: Nitration of Naphthalene

| Nitrating Agent | Solvent | Temperature (°C) | α:β Ratio | Reference(s) |

| HNO₃ / H₂SO₄ | 1,4-Dioxane | Reflux | 96:4 | [7] |

| Various | Various | Not specified | 9:1 to 29:1 | [8][9] |

| HNO₃ / H₂SO₄ | Acetic Acid | 60 | Predominantly α | [10] |

Experimental Protocol: Synthesis of 1-Nitronaphthalene

This protocol is adapted from a literature procedure.[11]

Materials:

-

Naphthalene (2.56 g)

-

Concentrated Nitric Acid (1.5 mL)

-

Concentrated Sulfuric Acid (1.5 mL)

-

Petroleum Ether (40-60 °C) (45 mL total)

-

2-Propanol (12-15 mL)

-

Magnesium Sulfate

Procedure:

-

In a small beaker, carefully prepare the nitrating mixture by adding 1.5 mL of concentrated sulfuric acid to 1.5 mL of concentrated nitric acid with cooling.

-

In a 100 mL two-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 2.56 g of naphthalene in 15 mL of petroleum ether.

-

Place the cold nitrating mixture in a dropping funnel and attach it to the flask.

-

Heat the naphthalene solution to 30-35 °C until all the naphthalene has dissolved.

-

With rapid stirring, add the nitrating mixture dropwise, ensuring the reaction temperature does not exceed 42 °C. The addition should take approximately 10-15 minutes.

-

After the addition is complete, replace the dropping funnel with a reflux condenser and heat the mixture at 40-45 °C for 30 minutes.

-

Add an additional 15 mL of petroleum ether and reflux for 5 minutes.

-

Decant the warm petroleum ether solution into an Erlenmeyer flask, separating it from the acid layer.

-

Add another 30 mL of petroleum ether to the reaction flask, reflux for 5 minutes, and again decant the petroleum ether into the Erlenmeyer flask.

-

Transfer the combined petroleum ether solutions to a separatory funnel and wash with two 20 mL portions of water.

-

Dry the organic layer with magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Recrystallize the crude product from 12-15 mL of 2-propanol to obtain pure 1-nitronaphthalene.

Sulfonation

The sulfonation of naphthalene is a reversible reaction and a classic example of kinetic versus thermodynamic control.

Data Presentation: Sulfonation of Naphthalene

| Temperature (°C) | Major Product | Control Type | Reference(s) |

| ~60 | Naphthalene-1-sulfonic acid | Kinetic | [12] |

| 80 | Naphthalene-1-sulfonic acid | Kinetic | [5][6] |

| 160 | Naphthalene-2-sulfonic acid | Thermodynamic | [5][6][13] |

| 160-170 | Naphthalene-2-sulfonic acid | Thermodynamic | [14] |

Experimental Protocol: Synthesis of Naphthalene-2-sulfonic acid (Thermodynamic Control)

This protocol is adapted from a literature procedure.[6]

Materials:

-

Naphthalene

-

Concentrated Sulfuric Acid

-

Crushed Ice

-

Saturated Sodium Chloride Solution

Procedure:

-

In a flask equipped with a mechanical stirrer, thermometer, and reflux condenser, place the desired amount of naphthalene.

-

Carefully add concentrated sulfuric acid to the naphthalene.

-

Heat the reaction mixture to 160 °C and maintain this temperature with constant stirring for 2-3 hours to allow the reaction to reach equilibrium.

-

Allow the mixture to cool to approximately 100 °C.

-

Carefully and slowly pour the warm reaction mixture over a sufficient quantity of crushed ice in a beaker.

-

Collect the precipitated naphthalene-2-sulfonic acid by vacuum filtration.

-

Wash the collected solid with a saturated sodium chloride solution to remove impurities.

-

Dry the product.

Halogenation

The halogenation of naphthalene, such as bromination, typically yields the 1-halo-substituted product, especially under mild conditions.

Data Presentation: Bromination of Naphthalene

| Solvent | Temperature (°C) | α:β Ratio | Reference(s) |

| Carbon Tetrachloride | Reflux | Mainly α | [15] |

| Dichloroethane | 30-45 | Mainly α | [16] |

| Gas Phase | > 500 | ~1:1 | [17] |

Experimental Protocol: Synthesis of 1-Bromonaphthalene (B1665260)

This protocol is adapted from Organic Syntheses.[1]

Materials:

-

Naphthalene (512 g, 4 moles)

-

Carbon Tetrachloride (275 g, 170 mL)

-

Bromine (707 g, 220 mL, 4.4 moles)

-

Powdered or Granulated Sodium Hydroxide (B78521) (20-30 g)

Procedure:

-

In a 2 L flask equipped with a stirrer, reflux condenser, and a dropping funnel, combine 512 g of naphthalene and 275 g of carbon tetrachloride.

-

Heat the mixture to a gentle boil on a steam bath.

-

From the dropping funnel, add 707 g of bromine at a rate that minimizes the carryover of bromine with the evolving hydrogen bromide gas.

-

After the addition is complete, continue to heat and stir the mixture until the evolution of hydrogen bromide ceases.

-

Distill off the carbon tetrachloride under reduced pressure.

-

To the residue, add 20-30 g of powdered sodium hydroxide and stir at 90-100 °C for four hours.

-

Transfer the liquid to a distillation apparatus and perform fractional distillation under reduced pressure.

-

Collect the main fraction of 1-bromonaphthalene at 132-135 °C/12 mm Hg.

Friedel-Crafts Acylation

The Friedel-Crafts acylation of naphthalene is sensitive to the solvent and temperature, which can influence the ratio of the alpha and beta-acylated products.

Data Presentation: Friedel-Crafts Acylation of Naphthalene

| Solvent | Temperature (°C) | Major Product | Control Type | Reference(s) | | --- | --- | --- | --- | | Dichloromethane (B109758) | 0 | 1-Acetylnaphthalene | Kinetic |[18] | | Carbon Disulfide | Not specified | α-substitution |[19] | | Nitrobenzene | Room Temperature | 2-Acetylnaphthalene | Thermodynamic |[18][19] |

Experimental Protocol: Kinetically Controlled Synthesis of 1-Acetylnaphthalene

This protocol is adapted from a literature procedure.[18]

Materials:

-

Anhydrous Aluminum Chloride (AlCl₃, 1.1 eq.)

-

Dry Dichloromethane (CH₂Cl₂)

-

Acetyl Chloride (1.0 eq.)

-

Naphthalene (1.0 eq.)

-

Crushed Ice

-

Concentrated HCl

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a dry, three-necked round-bottom flask under a nitrogen atmosphere, suspend 1.1 equivalents of anhydrous aluminum chloride in dry dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Dropwise, add 1.0 equivalent of acetyl chloride to the cooled suspension over 15-20 minutes with vigorous stirring.

-

Dissolve 1.0 equivalent of naphthalene in a minimal amount of dry dichloromethane and add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.

-

Maintain the reaction at 0 °C and monitor its progress by TLC (Thin Layer Chromatography). The reaction is typically complete within 1-2 hours.

-

Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to hydrolyze the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice with dichloromethane.

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield 1-acetylnaphthalene.

Visualizing the Mechanism and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the key mechanistic pathways and experimental workflows.

Caption: General mechanism of electrophilic aromatic substitution on naphthalene.

Caption: Energy profile comparison for alpha and beta attack in naphthalene.

Caption: A generalized experimental workflow for electrophilic substitution on naphthalene.

Conclusion

The electrophilic substitution of naphthalene is a nuanced yet predictable reaction governed by fundamental principles of carbocation stability and reaction control. A thorough understanding of the factors influencing regioselectivity is paramount for researchers and drug development professionals aiming to synthesize specific naphthalene derivatives. By carefully selecting reaction conditions such as temperature and solvent, it is possible to selectively favor the formation of either the kinetically or thermodynamically controlled product, thereby enabling the efficient and targeted synthesis of a wide range of valuable compounds.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. echemi.com [echemi.com]

- 5. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]

- 6. benchchem.com [benchchem.com]

- 7. scitepress.org [scitepress.org]

- 8. Nitration of naphthalene and remarks on the mechanism of electrophilic aromatic nitration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. books.rsc.org [books.rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. khannapankaj.wordpress.com [khannapankaj.wordpress.com]

- 14. CN102464597B - Method for sulfonating naphthalene - Google Patents [patents.google.com]

- 15. benzene methylbenzene naphthalene bromination Electrophilic substitution ring halogenation mechanism physical and chemical properties uses of chloro-aromatics and other aryl halides advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]

The Stability of the 2-Naphthylmethyl Carbocation: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the stability of the 2-naphthylmethyl carbocation, a key reactive intermediate in organic synthesis and a structural motif relevant to drug development. By integrating theoretical principles, comparative experimental data, and detailed methodologies, this document serves as a critical resource for understanding and predicting the behavior of this important chemical entity.

Theoretical Underpinnings of 2-Naphthylmethyl Carbocation Stability

The stability of a carbocation is intrinsically linked to its electronic structure. In the case of the 2-naphthylmethyl carbocation, its notable stability arises primarily from the delocalization of the positive charge through resonance into the adjacent naphthalene (B1677914) ring system. This delocalization distributes the charge over multiple carbon atoms, thereby stabilizing the electron-deficient center.

The carbocation carbon is sp² hybridized, resulting in a trigonal planar geometry with a vacant p-orbital perpendicular to the plane of the carbon framework.[1] This empty p-orbital can effectively overlap with the π-system of the naphthalene moiety, allowing for the delocalization of the positive charge.

Below is a depiction of the resonance structures that contribute to the stabilization of the 2-naphthylmethyl carbocation.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(Chloromethyl)naphthalene from 2-Methylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract